

Unlocking Peptide Dynamics: A Technical Guide to Fmoc-3-(9-anthryl)-D-alanine

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Compound of Interest

Compound Name: *Fmoc-3-(9-anthryl)-D-alanine*

Cat. No.: *B557758*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and applications of **Fmoc-3-(9-anthryl)-D-alanine**, a fluorescent non-canonical amino acid crucial for advancing peptide research and drug development. By incorporating an environmentally sensitive anthryl fluorophore, this molecule offers a powerful tool for elucidating peptide structure, function, and interactions.

Core Photophysical Characteristics

Precise photophysical data for **Fmoc-3-(9-anthryl)-D-alanine** is not extensively documented in publicly available literature. However, data from the closely related compound, 3-(9-anthryl)-L-alanine, provides a strong basis for its expected performance. The bulky Fmoc protecting group is not anticipated to significantly alter the core photophysical properties of the anthryl moiety.

The fluorescence of the anthracene core is characterized by a distinct excitation and emission profile, making it a valuable probe in various biochemical and biophysical assays.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for 3-(9-anthryl)-L-alanine, which are presented as a reliable estimate for **Fmoc-3-(9-anthryl)-D-alanine**.

Parameter	Value	Solvent/Conditions
Excitation Maximum (λ_{ex})	~330 nm	Aqueous Solution (Physiological pH)[1]
Emission Maximum (λ_{em})	~415 nm	Aqueous Solution (Physiological pH)[1]
Stokes Shift	~85 nm	Aqueous Solution[1]
Fluorescence Quantum Yield (Φ_F)	0.80 - 0.85	Aqueous Media at 25°C[1]
Fluorescence Lifetime (τ_F)	13.7 ns (major component, 95%)	Time-Resolved Spectroscopy[1]
1.8 ns (minor component, 5%)	Time-Resolved Spectroscopy[1]	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of the photophysical properties of **Fmoc-3-(9-anthryl)-D-alanine** and its application in peptide synthesis.

Measurement of Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound relative to a known standard.

Protocol:

- Standard Selection:** Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ ($\Phi_F = 0.54$) is a common standard in this spectral region.
- Solution Preparation:** Prepare a series of dilute solutions of both the standard and **Fmoc-3-(9-anthryl)-D-alanine** in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

- Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
- Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (\text{Gradient}_{\text{sample}} / \text{Gradient}_{\text{standard}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

Where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for accurate fluorescence lifetime measurements in the nanosecond range.

Protocol:

- Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) with an excitation wavelength appropriate for the sample (~330 nm).
- Sample Preparation: Prepare a dilute solution of **Fmoc-3-(9-anthryl)-D-alanine** in the desired solvent.
- Data Acquisition: Excite the sample with the pulsed light source and detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode). The time difference between the excitation pulse and the detected photon is measured and histogrammed.
- Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

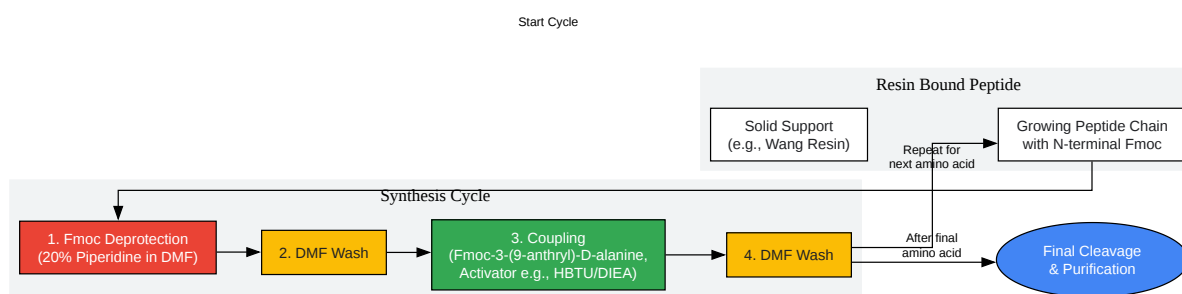
- **Data Analysis:** Deconvolute the IRF from the measured fluorescence decay curve. The resulting decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ^2) value.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-(9-anthryl)-D-alanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis to introduce a fluorescent label at a specific position within a peptide sequence.^{[2][3][4]}

Workflow for Incorporating Fmoc-3-(9-anthryl)-D-alanine in SPPS

The following diagram illustrates the key steps in a standard Fmoc-SPPS cycle for incorporating **Fmoc-3-(9-anthryl)-D-alanine**.



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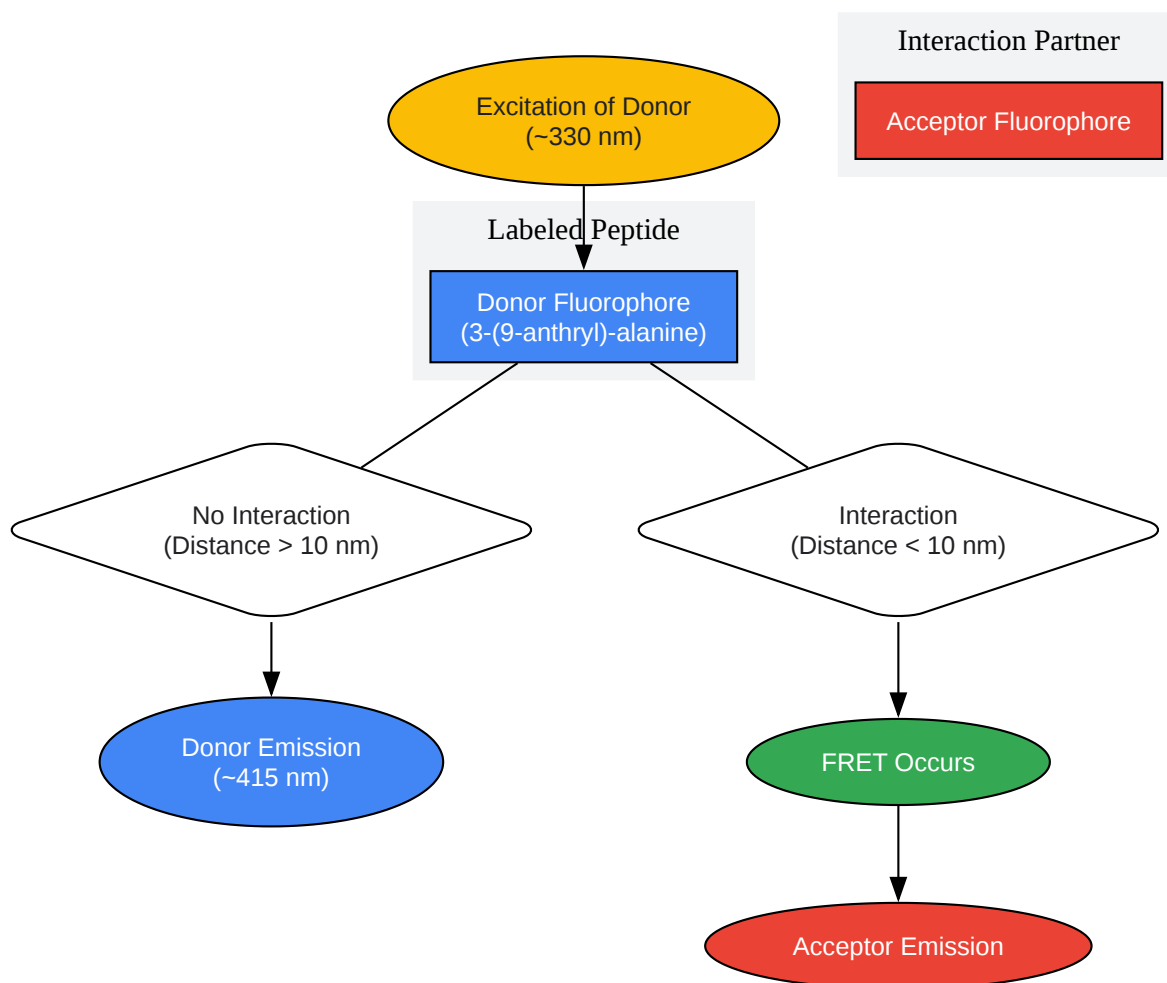
Caption: Workflow for Fmoc-SPPS incorporating a fluorescent amino acid.

Investigating Biomolecular Interactions

The incorporation of **Fmoc-3-(9-anthryl)-D-alanine** into peptides enables the study of various biomolecular processes through fluorescence-based techniques. The environmentally sensitive nature of the anthryl group means that changes in its local environment, such as those occurring during protein folding or binding, can lead to detectable changes in its fluorescence properties.

Logical Relationship in FRET-based Assays

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale. A peptide labeled with 3-(9-anthryl)-alanine can act as a FRET donor when paired with a suitable acceptor molecule.



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Caption: Conceptual diagram of FRET using an anthryl-labeled peptide.

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